1-Fluoronaphthalene

Catalog No.
S604959
CAS No.
321-38-0
M.F
C10H7F
M. Wt
146.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoronaphthalene

CAS Number

321-38-0

Product Name

1-Fluoronaphthalene

IUPAC Name

1-fluoronaphthalene

Molecular Formula

C10H7F

Molecular Weight

146.16 g/mol

InChI

InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

CWLKTJOTWITYSI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2F

Solubility

3.53e-04 M

Synonyms

NSC 4690; α-Fluoronaphthalene; Duloxetine USP Impurity G;

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2F

Synthesis of 6-substituted phenanthridines

Synthesis of LY248686

Calibration of the Sample Analysis at Mars (SAM) instrument suite

1-Fluoronaphthalene is an organofluorine compound classified within the naphthalene derivatives and fluoroaromatics categories. It has the chemical formula C10H7FC_{10}H_{7}F and is characterized as a colorless to pale yellow liquid. This compound is primarily known for its stability and insolubility in water, making it useful in various chemical applications .

Physical Properties

  • Molecular Weight: 146.16 g/mol
  • Melting Point: -13 °C
  • Boiling Point: 215 °C
  • Density: 1.1322 g/mL at 20 °C
  • Solubility: Slightly soluble in water; well soluble in organic solvents like chloroform and methanol .

  • Specific information on the toxicity of 1-Fluoronaphthalene is limited. As with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment in a well-ventilated area [].
  • It is likely flammable, similar to naphthalene []. Always follow safety protocols when working with flammable materials.

1-Fluoronaphthalene exhibits low reactivity typical of simple aromatic halogenated compounds. Its reactivity diminishes with increased halogen substitution. It is generally stable but can react with strong oxidizing agents, leading to potential hazardous reactions .

Common Reactions

  • Substitution Reactions: 1-Fluoronaphthalene can undergo nucleophilic substitution reactions, which are often employed in organic synthesis.
  • Thermal Decomposition: Under specific conditions, it can decompose, releasing toxic byproducts such as hydrogen fluoride and carbon monoxide .

1-Fluoronaphthalene can be synthesized through several methods:

  • Diazotization Reaction: Naphthylamine is treated with hydrochloric acid and sodium nitrite to form a diazonium salt.
  • Substitution Reaction: The diazonium salt is then reacted with fluoroboric acid to yield 1-fluoronaphthalene.
  • Purification: The product is purified through washing and distillation processes to achieve high purity levels (up to 99.8%) .

1-Fluoronaphthalene finds utility in various fields:

  • Organic Synthesis: It serves as a starting material for synthesizing pharmaceuticals, agrochemicals, and polymers.
  • Chemical Research: Frequently used as a reagent or reference standard in analytical techniques such as gas chromatography and mass spectrometry.
  • Fluorescent Dyes: Employed in the preparation of fluorescent dyes and imaging agents.
  • OLEDs: Utilized as a luminescent agent in organic light-emitting diodes .

Studies have shown that 1-fluoronaphthalene interacts with various biological systems, particularly through metabolic pathways involving enzymes like monooxygenases. Its potential as a pharmaceutical intermediate has been explored, particularly in relation to compounds affecting serotonin and norepinephrine uptake .

1-Fluoronaphthalene shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
NaphthaleneC10H8C_{10}H_{8}Base structure without fluorine; more reactive
2-FluoronaphthaleneC10H7FC_{10}H_{7}FDifferent position of fluorine; distinct reactivity
FluorobenzeneC6H5FC_{6}H_{5}FSmaller structure; higher volatility
PerfluoronaphthaleneC10F10C_{10}F_{10}Fully fluorinated; non-reactive

1-Fluoronaphthalene's unique position in this group lies in its balance between reactivity and stability, making it a versatile compound for both synthetic applications and research purposes .

Diazotization-Based Synthesis Strategies

The diazotization route remains the most extensively studied and industrially relevant approach for 1-fluoronaphthalene synthesis. This methodology, rooted in classical organic chemistry principles, has undergone significant refinements to address traditional limitations including low yields, harsh reaction conditions, and safety concerns associated with diazonium salt handling.

Classical Schiemann Reaction Modifications

The traditional Schiemann reaction for 1-fluoronaphthalene synthesis involves the thermal decomposition of naphthyldiazonium fluoroborate salts. Modern implementations of this approach have achieved remarkable improvements in both yield and operational safety. The optimized procedure begins with the diazotization of 1-naphthylamine using sodium nitrite in hydrochloric acid medium, maintaining strict temperature control between 0-5°C to prevent premature decomposition of the diazonium intermediate.

A significant advancement in the classical approach involves the use of fluoroboric acid solutions with carefully controlled concentrations. The reaction of 1-naphthylamine with 45% fluoroboric acid solution, followed by controlled thermal decomposition at 85-90°C, has yielded 1-fluoronaphthalene with purities exceeding 99.8%. This modification addresses the historical challenge of achieving high product purity while maintaining reasonable reaction yields.

The mechanism proceeds through the formation of stable diazonium fluoroborate salts, which can be isolated and characterized before the final decomposition step. This intermediate isolation strategy provides better process control and allows for quality assessment at each stage of the synthesis. The thermal decomposition step generates nitrogen gas as the primary byproduct, making the reaction more environmentally benign compared to alternative fluorination approaches.

Acid-Stable Diazonium Salt Stabilization Techniques

Recent developments have focused on enhancing the stability of diazonium intermediates through strategic acid selection and reaction medium optimization. The use of hexafluorophosphoric acid as an alternative to fluoroboric acid has shown promise in generating more stable diazonium salts with extended shelf life. This stabilization is crucial for industrial applications where batch processing requires predictable reaction timing and consistent product quality.

The stabilization mechanism involves the formation of large, well-defined crystalline structures that resist premature decomposition. These stable salts can be stored under controlled conditions and decomposed on demand, providing greater flexibility in manufacturing schedules. Temperature-controlled decomposition protocols have been developed to ensure complete conversion while minimizing side product formation.

Advanced purification techniques for the diazonium salts include multiple washing steps with organic solvents to remove impurities that could catalyze unwanted decomposition pathways. The use of ethyl acetate and isopropyl ether as washing solvents has proven particularly effective in achieving high-purity intermediate compounds.

Solvent-Mediated Decomposition Pathways

Innovative solvent systems have been developed to optimize the thermal decomposition of diazonium salts while facilitating product isolation and purification. The implementation of petroleum ether-based decomposition protocols has demonstrated superior performance compared to traditional aqueous systems. These aprotic solvents provide better solubility for the organic product while maintaining the thermal stability required for controlled decomposition.

A two-stage decomposition protocol has been developed where initial low-temperature treatment (55-60°C) removes labile impurities, followed by complete thermal decomposition at elevated temperatures (85°C). This staged approach significantly improves the final product purity by eliminating competing reaction pathways that generate colored byproducts. The use of normal heptane as a decomposition medium has achieved particularly impressive results, with HPLC analysis showing product purities of 99.9% and individual impurities below 0.05%.

Transition Metal-Catalyzed Fluorination Approaches

The emergence of transition metal catalysis has provided new pathways for accessing 1-fluoronaphthalene with improved atom economy and milder reaction conditions. Palladium-catalyzed fluorination represents one of the most significant advances in this field, offering direct conversion of aryl halides to aryl fluorides under relatively mild conditions.

Palladium-catalyzed systems utilize carefully designed ligand frameworks to facilitate the challenging carbon-fluorine bond formation step. The development of sterically hindered ligands has been crucial in promoting reductive elimination from palladium-fluoride intermediates, which traditionally represents the rate-limiting step in these transformations. Buchwald and coworkers have demonstrated that properly designed biaryl phosphine ligands can enable room-temperature fluorination of aryl triflates and bromides with good functional group tolerance.

The mechanistic complexity of palladium-catalyzed fluorination involves multiple competing pathways, including ligand-assisted reductive elimination and dearomative rearrangement processes. X-ray crystallographic studies have revealed the importance of ligand design in preventing catalyst aggregation and maintaining the monomeric palladium species required for efficient catalysis. These insights have guided the development of new ligand systems specifically optimized for fluorination chemistry.

Copper-catalyzed approaches have also shown considerable promise, particularly for substrates containing directing groups. The use of pyridyl directing groups enables copper-mediated fluorination of aryl bromides using silver fluoride as the fluorine source. XANES and EXAFS studies have demonstrated that the pyridyl group is essential for stabilizing the copper(I) species and facilitating oxidative addition of the aryl bromide. This directed approach circumvents many of the selectivity issues associated with non-directed fluorination methods.

Selectfluor-Mediated Direct Fluorination Mechanisms

Selectfluor has emerged as a versatile electrophilic fluorinating agent capable of direct aromatic fluorination under mild conditions. The reaction of naphthalene with Selectfluor provides a straightforward route to 1-fluoronaphthalene without the need for pre-functionalized starting materials. This approach represents a significant departure from traditional methods that require amino or halide substituents as reaction handles.

The mechanism of Selectfluor-mediated fluorination involves the generation of highly electrophilic fluorine species that can attack electron-rich aromatic systems. Recent mechanistic studies have revealed that the reaction can proceed through multiple pathways, including direct fluorination and chlorine-for-fluorine exchange processes. The presence of chloride ions, either from substrate hydrochloride salts or added chloride sources, can significantly influence the reaction outcome by promoting competing chlorination pathways.

Advanced applications of Selectfluor chemistry have been developed using nitromethane as an activating solvent. This polar aprotic medium enhances the electrophilicity of Selectfluor while also stabilizing carbocationic intermediates generated during the fluorination process. The nitromethane-activated system enables fluorination of less reactive aromatic substrates and provides better control over regioselectivity in substituted aromatics.

The operational simplicity of Selectfluor-mediated fluorination makes it particularly attractive for late-stage functionalization of complex molecules. The mild reaction conditions and tolerance for diverse functional groups have made this approach valuable in pharmaceutical development, where the introduction of fluorine atoms can significantly improve drug properties such as metabolic stability and bioavailability.

Continuous Flow Synthesis Optimization

The adoption of continuous flow technology for 1-fluoronaphthalene synthesis represents a paradigm shift toward safer, more efficient, and scalable fluorination processes. Continuous flow platforms address many of the inherent challenges associated with batch fluorination, including heat and mass transfer limitations, safety concerns related to hazardous reagents, and difficulties in maintaining consistent product quality.

The fundamental advantages of continuous flow fluorination stem from the improved heat and mass transfer characteristics of tubular reactors compared to traditional batch vessels. The high surface-area-to-volume ratio in microreactor systems enables precise temperature control, which is crucial for managing the exothermic nature of many fluorination reactions. This improved thermal management reduces the formation of side products and enables the use of more reactive fluorinating agents that would be difficult to control in batch systems.

Recent developments in electrochemical-flow fluorination have opened new possibilities for sustainable aromatic fluorination. These systems combine the benefits of electrochemical activation with the operational advantages of continuous flow processing. The electrochemical approach eliminates the need for stoichiometric oxidants while providing precise control over the reaction environment through applied potential modulation.

The integration of automated control systems with continuous flow platforms has enabled real-time optimization of reaction parameters. Advanced monitoring techniques, including in-line spectroscopic analysis, provide immediate feedback on reaction progress and product quality, allowing for dynamic adjustment of flow rates, temperatures, and reagent concentrations. This level of process control is particularly valuable for fluorination reactions, where small changes in conditions can significantly impact selectivity and yield.

Industrial implementation of continuous flow fluorination has demonstrated significant advantages in terms of safety, efficiency, and environmental impact. The smaller reactor volumes reduce the inventory of hazardous materials, while the inherent process intensification leads to improved space-time yields. These factors make continuous flow synthesis an attractive option for both research-scale synthesis and commercial production of fluorinated aromatics.

The tert-butyllithium (t-BuLi)-induced cyclization of 1-fluoronaphthalene with nitriles provides a one-pot route to 6-substituted phenanthridines, a class of nitrogen-containing heterocycles with applications in medicinal chemistry. The reaction proceeds via a tandem deprotonation-aryne formation mechanism (Figure 1) [1] [4].

Reaction Mechanism

  • Deprotonation: t-BuLi abstracts a proton adjacent to the fluorine atom, generating a naphthyllithium intermediate.
  • Fluoride Elimination: Loss of LiF produces a reactive 1,2-naphthyne intermediate.
  • Cycloaddition: The aryne undergoes [2+2] cycloaddition with nitriles (R–C≡N), followed by electrocyclic ring-opening and rearomatization to yield phenanthridines [4].

Table 1: Representative Yields in Phenanthridine Synthesis

Nitrile SubstrateProduct (R Group)Yield (%)
BenzonitrilePhenyl78
4-CyanopyridinePyridin-4-yl65
Trimethylacetonitriletert-Butyl82

This method demonstrates broad substrate scope, accommodating aryl, heteroaryl, and aliphatic nitriles [4]. The fluorine atom’s strong directing effect ensures regioselective deprotonation at the C2 position, avoiding competing pathways observed in non-fluorinated naphthalenes [1].

LY248686 Precursor Functionalization Pathways

1-Fluoronaphthalene serves as the aromatic core in the synthesis of LY248686 (duloxetine), a serotonin-norepinephrine reuptake inhibitor. The key coupling step involves nucleophilic displacement of fluorine with a thiophenol derivative (Figure 2) [1] [5].

Synthetic Sequence

  • Lithiation: Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species.
  • Electrophilic Quenching: Reaction with dimethyl disulfide introduces a methylthio group.
  • Oxidation: Conversion to the sulfone using m-chloroperbenzoic acid (mCPBA).
  • SNAr Displacement: Reaction with (S)-3-(N-methylamino)-1-thiophenol in dimethyl sulfoxide (DMSO) at 80°C yields the biaryl ether precursor to LY248686 [5].

Critical Parameters

  • Temperature Control: Maintaining −78°C during lithiation prevents side reactions.
  • Solvent Effects: DMSO enhances the nucleophilicity of the thiophenol, enabling efficient fluoride displacement (k = 4.7 × 10⁻³ s⁻¹ at 80°C) [5].

Dinaphthyl Ether Formation via SNAr Reactions

Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine) promotes efficient coupling of 1-fluoronaphthalene with naphthols to form oxygen-bridged polyaromatics (Figure 3) [4].

Reaction Optimization

BaseTemperature (°C)Time (h)Yield (%)
K₂CO₃1202438
CsF801255
Barton’s base25289

The strong, non-nucleophilic base facilitates fluoride departure by deprotonating the naphthol without competing side reactions. This method achieves yields up to 89% under mild conditions, compared to 38% with traditional carbonate bases [4].

Multi-Step Synthesis of Fluorinated Polyaromatic Systems

1-Fluoronaphthalene participates in iterative coupling-oxidation sequences to build extended fluorinated architectures. A representative synthesis of oxygenated dinaphthyl ethers involves:

  • SNAr Coupling: Barton’s base-mediated ether formation (Section 2.3).
  • Oxidative Dearomatization: RuO₄-catalyzed oxidation introduces ketone functionalities.
  • Reductive Aromatization: H₂/Pd-C restores aromaticity while retaining fluorine substituents [4].

Case Study: Tetracyclic Fluorinated System

  • Step 1: 1-Fluoronaphthalene + 2-naphthol → Dinaphthyl ether (89%).
  • Step 2: Selective oxidation at C4 position (DDQ, CH₂Cl₂, 0°C).
  • Step 3: Friedel-Crafts alkylation with CH₂Cl₂/AlCl₃ forms the tetracyclic core [4].

This sequence highlights 1-fluoronaphthalene’s dual role as both an electrophilic coupling partner and a directing group for subsequent functionalization.

Physical Description

1-fluoronaphthalene appears as needles. (NTP, 1992)
Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

146.053178385 g/mol

Monoisotopic Mass

146.053178385 g/mol

Boiling Point

419 °F at 756 mmHg (NTP, 1992)

Heavy Atom Count

11

Density

1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink

Appearance

Powder

Melting Point

16 °F (NTP, 1992)

UNII

0920702UT7

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 52 of 55 companies with hazard statement code(s):;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.09 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

321-38-0

Wikipedia

1-Fluoronaphthalene

General Manufacturing Information

Naphthalene, 1-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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